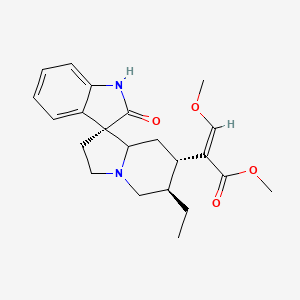

![molecular formula C24H24N2O3 B10790254 (S)-5-allyl-9-cyanato-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline](/img/structure/B10790254.png)

(S)-5-allyl-9-cyanato-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-5-allyl-9-cyanato-10-méthoxy-2,2,4-triméthyl-2,5-dihydro-1H-chromeno[3,4-f]quinoléine est un composé organique complexe appartenant à la classe des dérivés de la quinoléine. Les dérivés de la quinoléine sont connus pour leur large éventail d'activités biologiques et d'applications en chimie médicinale. Ce composé particulier présente une structure unique avec de multiples groupes fonctionnels, ce qui en fait un sujet d'intérêt pour diverses applications de recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de (S)-5-allyl-9-cyanato-10-méthoxy-2,2,4-triméthyl-2,5-dihydro-1H-chromeno[3,4-f]quinoléine implique généralement des réactions organiques en plusieurs étapes. Une approche courante est la synthèse de Friedländer, qui implique la condensation de dérivés d'aniline avec des composés carbonylés en milieu acide. Les conditions de réaction incluent souvent l'utilisation de catalyseurs tels que l'acide sulfurique ou l'acide phosphorique pour faciliter le processus de cyclisation .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l'utilisation de réacteurs à flux continu pour optimiser les conditions de réaction et améliorer le rendement. L'utilisation de l'irradiation micro-ondes et de la synthèse assistée par ultrasons est également explorée pour améliorer les vitesses de réaction et réduire les temps de réaction .

Analyse Des Réactions Chimiques

Types de réactions

(S)-5-allyl-9-cyanato-10-méthoxy-2,2,4-triméthyl-2,5-dihydro-1H-chromeno[3,4-f]quinoléine subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome pour former des N-oxydes de quinoléine.

Réduction : Les réactions de réduction utilisant de l'hydrogène gazeux et du palladium sur carbone peuvent convertir le composé en ses dérivés dihydroquinoléine correspondants.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrogène gazeux avec du palladium sur un catalyseur de carbone.

Substitution : Des nucléophiles tels que des amines ou des thiols en milieu basique.

Principaux produits formés

Oxydation : N-oxydes de quinoléine.

Réduction : Dérivés de dihydroquinoléine.

Substitution : Dérivés de quinoléine substitués avec divers groupes fonctionnels.

Applications de recherche scientifique

(S)-5-allyl-9-cyanato-10-méthoxy-2,2,4-triméthyl-2,5-dihydro-1H-chromeno[3,4-f]quinoléine a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme élément de construction pour la synthèse de molécules organiques plus complexes.

Biologie : Étudié pour son potentiel en tant qu'agent antimicrobien et anticancéreux.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement de diverses maladies, notamment le paludisme et le cancer.

Mécanisme d'action

Le mécanisme d'action de (S)-5-allyl-9-cyanato-10-méthoxy-2,2,4-triméthyl-2,5-dihydro-1H-chromeno[3,4-f]quinoléine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour inhiber l'activité de certaines enzymes, telles que les topoisomérases et les kinases, qui jouent un rôle crucial dans la réplication de l'ADN et la division cellulaire. Cette inhibition conduit à la perturbation des processus cellulaires, aboutissant finalement à la mort cellulaire .

Applications De Recherche Scientifique

(S)-5-allyl-9-cyanato-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including malaria and cancer.

Mécanisme D'action

The mechanism of action of (S)-5-allyl-9-cyanato-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death .

Comparaison Avec Des Composés Similaires

Composés similaires

Quinoléine : Une structure plus simple avec des activités biologiques similaires.

Isoquinoléine : Un autre hétérocycle contenant de l'azote avec des propriétés comparables.

Quinazoline : Connu pour ses applications thérapeutiques dans le traitement du cancer.

Unicité

(S)-5-allyl-9-cyanato-10-méthoxy-2,2,4-triméthyl-2,5-dihydro-1H-chromeno[3,4-f]quinoléine est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Sa capacité à subir diverses réactions chimiques et ses applications thérapeutiques potentielles en font un composé précieux pour la recherche scientifique et les applications industrielles .

Propriétés

Formule moléculaire |

C24H24N2O3 |

|---|---|

Poids moléculaire |

388.5 g/mol |

Nom IUPAC |

[(5S)-10-methoxy-2,2,4-trimethyl-5-prop-2-enyl-1,5-dihydrochromeno[3,4-f]quinolin-9-yl] cyanate |

InChI |

InChI=1S/C24H24N2O3/c1-6-7-17-21-15(8-9-16-20(21)14(2)12-24(3,4)26-16)22-18(29-17)10-11-19(28-13-25)23(22)27-5/h6,8-12,17,26H,1,7H2,2-5H3/t17-/m0/s1 |

Clé InChI |

VMLKBVXDJAFFDO-KRWDZBQOSA-N |

SMILES isomérique |

CC1=CC(NC2=C1C3=C(C=C2)C4=C(C=CC(=C4OC)OC#N)O[C@H]3CC=C)(C)C |

SMILES canonique |

CC1=CC(NC2=C1C3=C(C=C2)C4=C(C=CC(=C4OC)OC#N)OC3CC=C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,4S,5S,6S,8S,9S,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10790186.png)

![2-[(4R,5S,7R,25S,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B10790195.png)

![[(2R,3R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10790203.png)

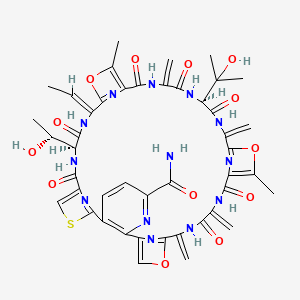

![(17E)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10790207.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoate](/img/structure/B10790225.png)

![[(4S)-4-azaniumyl-5-[[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexyl]amino]-5-oxopentyl]-(diaminomethylidene)azanium;2,2,2-trifluoroacetate](/img/structure/B10790226.png)

![2-(1-(3,5-Diethoxy-4-fluorobenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-carboxamide](/img/structure/B10790256.png)

![2-(1-(3,5-Diethoxy-4-fluorobenzyl)piperidin-4-ylamino)benzo[d]oxazole-6-carboxylic acid](/img/structure/B10790257.png)

![N-(2-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-ylamino)benzo[d]oxazol-5-yl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B10790258.png)